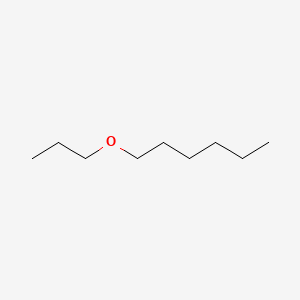
1-Propoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxyhexane, also known as hexyl propyl ether, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various industrial applications due to its solvent properties and chemical stability .
Preparation Methods
1-Propoxyhexane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. In this method, an alkyl halide (such as propyl bromide) reacts with a sodium alkoxide (such as sodium hexoxide) to form the ether. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF) .
Reaction:
C6H13ONa+C3H7Br→C9H20O+NaBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .
Chemical Reactions Analysis
1-Propoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for ethers, but under specific conditions, they can be reduced to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Major Products:
- Aldehydes
- Carboxylic acids
- Alkyl chlorides
Scientific Research Applications
1-Propoxyhexane is utilized in various scientific research applications:
Chemistry: It serves as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: Its solvent properties make it useful in the extraction and purification of biological molecules.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the formulation of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-Propoxyhexane primarily involves its role as a solvent. It interacts with solute molecules through van der Waals forces and dipole-dipole interactions, facilitating the dissolution process. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and transition states, thereby influencing reaction rates and outcomes .
Comparison with Similar Compounds
1-Propoxyhexane can be compared with other ethers such as:
Diethyl ether (C4H10O): A common laboratory solvent with a lower boiling point and higher volatility.
Tetrahydrofuran (C4H8O): A cyclic ether with excellent solvent properties, often used in polymer chemistry.
1-Butoxybutane (C8H18O): Another linear ether with similar solvent properties but different molecular weight and boiling point.
Uniqueness: this compound’s unique combination of molecular weight, boiling point, and solvent properties makes it suitable for specific applications where other ethers may not be as effective .
Properties
CAS No. |
53685-78-2 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
1-propoxyhexane |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3 |
InChI Key |
JLQBXJSLMWXEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)

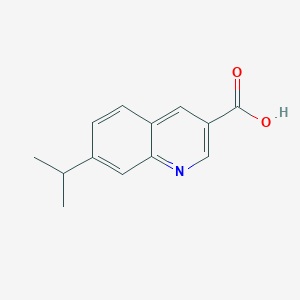
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

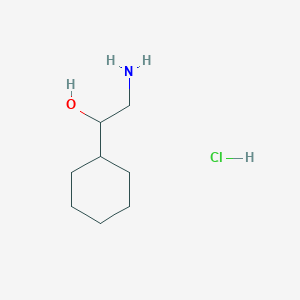
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
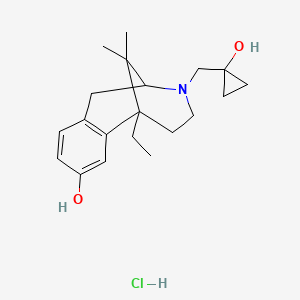
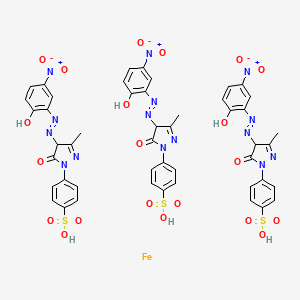

![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)
